

Chemical reactivity of O-Phenolsulfonic acid with strong and weak bases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-Phenolsulfonic acid**

Cat. No.: **B3427649**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Reactivity of **O-Phenolsulfonic Acid** with Strong and Weak Bases

Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound featuring both a hydroxyl and a sulfonic acid functional group attached to a benzene ring at ortho positions.^[1] The presence of the sulfonic acid group (-SO₃H) makes it a strong Brønsted-Lowry acid, readily donating a proton in chemical reactions.^{[2][3]} This technical guide provides a detailed analysis of the reactivity of **O-Phenolsulfonic acid** with strong and weak bases, a fundamental aspect of its chemistry that is crucial for its application in pharmaceutical synthesis, water analysis, and as a catalyst in organic reactions.^[2] This document includes quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and drug development professionals.

Physicochemical Properties and Acidity

O-Phenolsulfonic acid's reactivity is dominated by the acidic nature of the sulfonic acid group. This group is significantly more acidic than the corresponding carboxylic acid and even stronger than hydrochloric acid.^[4] The phenolic hydroxyl group, in contrast, is a much weaker acid. The key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ O ₄ S	[2][3]
Molecular Weight	174.18 g/mol	[1][3]
IUPAC Name	2-hydroxybenzenesulfonic acid	[1][3]
Appearance	Yellowish liquid, turns brown on exposure to air	[2][3]
Solubility	Miscible with water and alcohol	[2][3]
pKa (Sulfonic Acid Group)	-0.60 ± 0.15 (Predicted)	[1]

Reactivity with Strong Bases

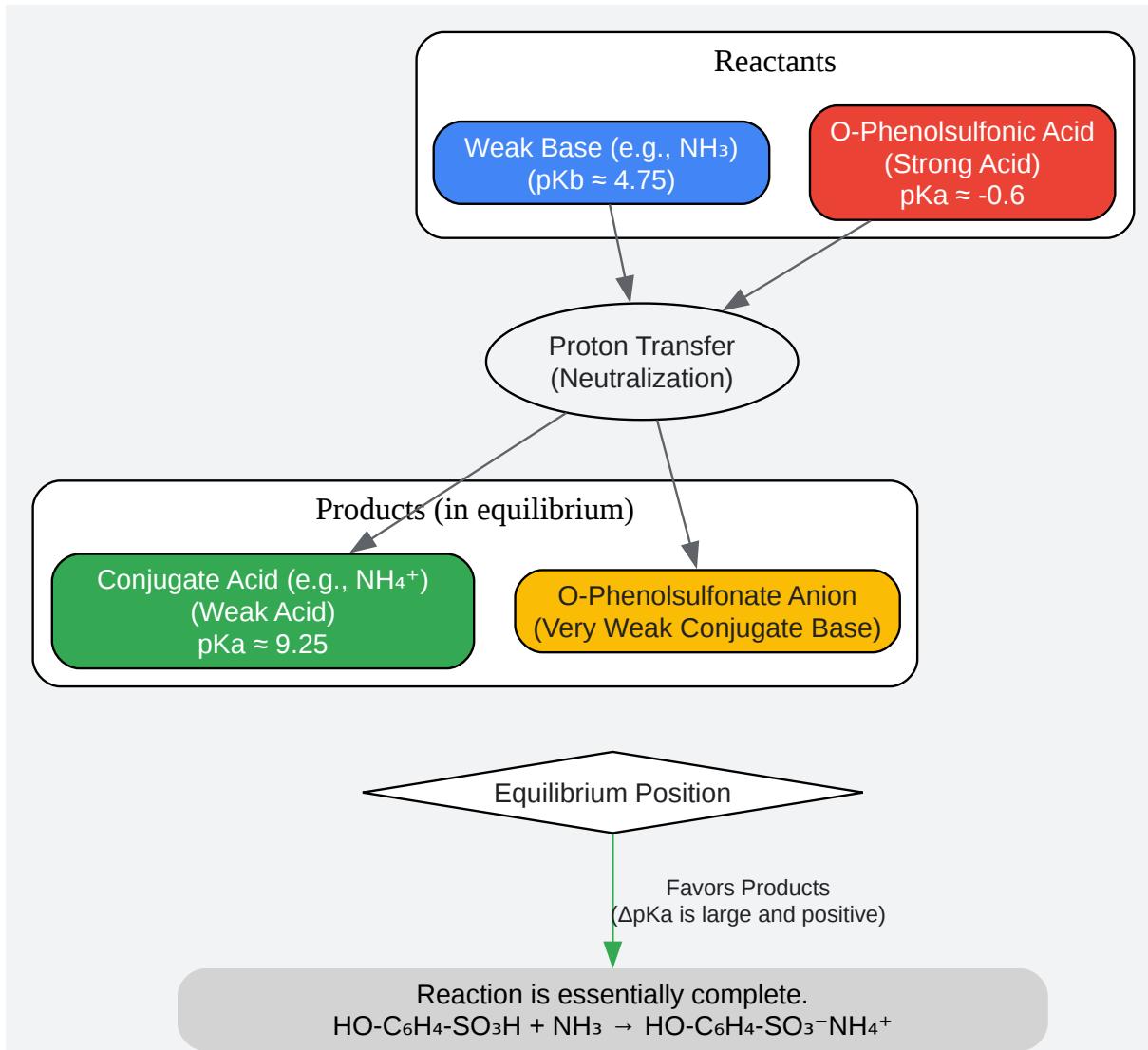
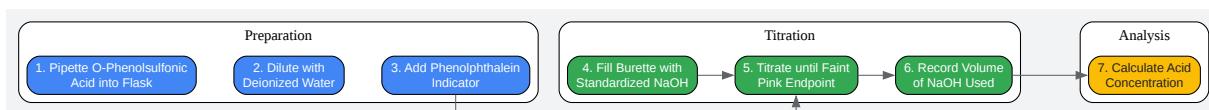
Strong bases, such as inorganic hydroxides like sodium hydroxide (NaOH), react completely with **O-Phenolsulfonic acid** in an exothermic neutralization reaction to form a salt and water. [5] Given the very low pKa of the sulfonic acid group, the reaction equilibrium lies overwhelmingly toward the formation of the sulfonate salt.

The general reaction is as follows: HO-C₆H₄-SO₃H + NaOH → HO-C₆H₄-SO₃⁻Na⁺ + H₂O[6]

This reaction is rapid and stoichiometric, making it suitable for quantitative analysis via acid-base titration.

Experimental Protocol: Titration with Sodium Hydroxide

This protocol details the determination of the concentration of an **O-Phenolsulfonic acid** solution using a standardized strong base.



Materials:

- **O-Phenolsulfonic acid** solution (analyte)
- 0.1 M Sodium Hydroxide (NaOH), standardized solution (titrant)
- Phenolphthalein indicator solution[7]

- Deionized water
- 250 mL Erlenmeyer flask
- 50 mL burette[7]
- Pipette (e.g., 25 mL)
- Burette clamp and stand

Procedure:

- Preparation of Analyte: Pipette a precise volume (e.g., 25.00 mL) of the **O-Phenolsulfonic acid** solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water to ensure adequate volume for mixing and observation.[7]
- Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.[7][8]
- Burette Setup: Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.[9]
- Titration: Place the Erlenmeyer flask on a white tile under the burette to clearly see the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[8][10]
- Endpoint Determination: Continue the titration until the first appearance of a faint but persistent pink color. This indicates that all the sulfonic acid has been neutralized.[8][10]
- Data Recording: Record the final volume of the NaOH solution in the burette. The difference between the final and initial volumes is the volume of titrant used.
- Calculation: The concentration of **O-Phenolsulfonic acid** is calculated using the stoichiometry of the 1:1 reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy O-Phenolsulfonic acid | 1333-39-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. PHENOLSULFONIC ACID, LIQUID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. titrations.info [titrations.info]
- 9. wikieducator.org [wikieducator.org]
- 10. quora.com [quora.com]
- To cite this document: BenchChem. [Chemical reactivity of O-Phenolsulfonic acid with strong and weak bases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427649#chemical-reactivity-of-o-phenolsulfonic-acid-with-strong-and-weak-bases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com